molecular formula C13H16N2O3 B12723918 5-Ethyl-3-(2-hydroxyethyl)-5-phenylhydantoin CAS No. 92108-70-8

5-Ethyl-3-(2-hydroxyethyl)-5-phenylhydantoin

Cat. No.: B12723918
CAS No.: 92108-70-8
M. Wt: 248.28 g/mol
InChI Key: VMEIJWDEPHUHMS-UHFFFAOYSA-N
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Description

5-Ethyl-3-(2-hydroxyethyl)-5-phenylhydantoin is a chemical compound belonging to the hydantoin class Hydantoins are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(2-hydroxyethyl)-5-phenylhydantoin typically involves the reaction of ethyl hydantoin with phenylacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(2-hydroxyethyl)-5-phenylhydantoin undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 5-Ethyl-3-(2-oxoethyl)-5-phenylhydantoin.

    Reduction: Formation of various reduced derivatives depending on the reducing agent used.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-Ethyl-3-(2-hydroxyethyl)-5-phenylhydantoin has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(2-hydroxyethyl)-5-phenylhydantoin involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-5-phenylhydantoin
  • 3-(2-Hydroxyethyl)-5-phenylhydantoin
  • 5-Methyl-3-(2-hydroxyethyl)-5-phenylhydantoin

Uniqueness

5-Ethyl-3-(2-hydroxyethyl)-5-phenylhydantoin is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

92108-70-8

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

5-ethyl-3-(2-hydroxyethyl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C13H16N2O3/c1-2-13(10-6-4-3-5-7-10)11(17)15(8-9-16)12(18)14-13/h3-7,16H,2,8-9H2,1H3,(H,14,18)

InChI Key

VMEIJWDEPHUHMS-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CCO)C2=CC=CC=C2

Origin of Product

United States

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